2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate
Description
2,2-Dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate is a synthetic carbamate derivative featuring a thieno[2,3-c]pyrazole core. This heterocyclic system is substituted with a trifluoromethyl group at position 3 and a methyl group at position 1, while the carbamate moiety (2,2-dimethylpropyl) is attached to the nitrogen at position 5 of the fused ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical compounds .
Properties
IUPAC Name |
2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c1-12(2,3)6-21-11(20)17-8-5-7-9(13(14,15)16)18-19(4)10(7)22-8/h5H,6H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZHMIFKVQAYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)NC1=CC2=C(S1)N(N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate typically involves multiple steps, starting with the formation of the thieno[2,3-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group is often accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions. The final step involves the esterification of the carbamic acid with 2,2-dimethylpropyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thieno[2,3-c]pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison Table
| Compound | Core Structure | Key Substituents | Potential Impact |
|---|---|---|---|
| Target Compound | Thieno[2,3-c]pyrazole | 1-Me, 3-CF₃, 5-(2,2-dimethylpropyl carbamate) | High lipophilicity; metabolic stability |
| N-[4-chloro-3-(cyclopropyl...) | Pyrazole | CF₃, pentafluoroethyl | Enhanced electron-withdrawing effects |
| N-methylsulfonyl-6-[2-(3-pyridyl)... | Thiazole-pyridine | Sulfonyl, pyridyl | Increased solubility; altered target affinity |
Thiazolylmethylcarbamate Analogs ()
Pharmacopeial Forum PF 43(1) (2017) describes thiazol-5-ylmethyl carbamates with complex peptide-like backbones (e.g., Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate). Unlike the target compound’s rigid thienopyrazole system, these analogs have flexible hydrocarbon chains and hydrogen-bonding groups (hydroxy, amide), favoring interactions with biological targets like proteases . The 2,2-dimethylpropyl group in the target compound may confer greater membrane permeability than the polar thiazolylmethyl carbamates.
Thieno[2,3-c]pyrazole Derivatives ()
The product 4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol (CAS 338747-58-3) shares the thieno[2,3-c]pyrazole core but replaces the carbamate with a triazole-thiol group. The thiol moiety increases reactivity (e.g., disulfide formation), whereas the carbamate in the target compound offers hydrolytic stability under physiological conditions .
Pyrazole-Thiadiazole Thiourea ()
N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea features a pyrazole-thiadiazole scaffold. The thiourea group enables strong hydrogen bonding, contrasting with the carbamate’s ester linkage. This difference may influence bioavailability and target selectivity .
Key Research Findings and Implications
- Trifluoromethyl Groups : The CF₃ group in the target compound and its analogs (e.g., derivatives) enhances resistance to oxidative metabolism, a critical feature for long-lasting agrochemical activity .
- Carbamate vs. Thiol/Thiourea : The carbamate’s balance between stability and hydrolytic cleavage contrasts with the reactivity of thiol/thiazole derivatives, suggesting divergent applications (e.g., prodrug vs. covalent inhibitors) .
- Heterocyclic Core Flexibility: Thieno[2,3-c]pyrazole’s fused ring system provides rigidity for target binding, whereas non-fused pyrazoles () or thiazoles () allow conformational adaptability .
Biological Activity
2,2-Dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate (CAS No. 866143-90-0) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on available research findings.
- Molecular Formula : C₁₃H₁₆F₃N₃O₂S
- Molecular Weight : 335.35 g/mol
- Structure : The compound features a thieno[2,3-c]pyrazole ring system which is known for various biological activities.
Synthesis and Characterization
The synthesis of this compound involves the functionalization of pyrazole derivatives. Various studies have reported methods for synthesizing similar compounds with modifications that enhance their biological activity. For instance, the incorporation of trifluoromethyl and thienyl groups has been shown to influence the pharmacological profile significantly .
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-c]pyrazole exhibit notable antimicrobial activity. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth and possess antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .
Anti-inflammatory Effects
Compounds in the thieno[2,3-c]pyrazole class have shown potential as anti-inflammatory agents. They may act by inhibiting pro-inflammatory cytokines or modulating pathways involved in inflammation, such as the NF-kB pathway. This makes them candidates for treating various inflammatory conditions .
Anticancer Activity
Emerging evidence suggests that thieno[2,3-c]pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have highlighted their effectiveness against certain cancer cell lines, although detailed mechanisms remain under investigation .
Case Studies
- Antimicrobial Activity : A study evaluated a series of thieno[2,3-c]pyrazole derivatives against various bacterial strains. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Effects : In vitro assays demonstrated that specific derivatives could significantly reduce the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a strong anti-inflammatory potential.
- Anticancer Potential : A recent study focused on the cytotoxic effects of a related compound on human breast cancer cells (MCF-7). The compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS), leading to cell death.
Data Tables
Q & A
Q. What synthetic routes are established for synthesizing this compound, and what reaction conditions are critical?
Methodology: The synthesis involves constructing the thieno[2,3-c]pyrazole core followed by carbamate formation. A typical procedure includes reacting the amine intermediate with 2,2-dimethylpropyl chloroformate in anhydrous DMF using K₂CO₃ as a base. Key conditions include moisture-free environments (to prevent hydrolysis) and controlled temperatures (20–25°C). Purification via column chromatography with ethyl acetate/hexane gradients ensures product isolation .
Q. Which spectroscopic techniques confirm the compound’s structure and purity?
Methodology:
- 1H/13C/19F NMR : Identifies the trifluoromethyl group (δ -62.5 ppm in 19F NMR) and carbamate linkage (δ 1.35 ppm for the tert-butyl group in 1H NMR).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 402.1456).
- HPLC/TLC : Monitors purity (>95% by HPLC with UV detection at 254 nm) .
Advanced Research Questions
Q. How can steric hindrance during carbamate formation be mitigated?
Methodology: Steric effects from the 2,2-dimethylpropyl group are addressed by:
Q. What strategies resolve contradictions in crystallographic data for solid-state structure determination?
Methodology: High-resolution X-ray diffraction with SHELXL refinement is preferred for its robust least-squares algorithms. For ambiguous electron density, dual-space recycling (via SHELXD) and comparative refinement (e.g., OLEX2 vs. SHELXL) identify systematic errors. Fluorine atom positioning benefits from anisotropic displacement parameter analysis .
Q. How is hydrolytic stability of the carbamate group evaluated under physiological conditions?
Methodology:
- In vitro assays : Incubate the compound in PBS (pH 7.4, 37°C) and quantify degradation via HPLC.
- LC-MS/MS : Identifies hydrolysis products (e.g., free amine).
- Accelerated studies : Use elevated temperatures (50°C) to derive Arrhenius kinetics for shelf-life predictions .
Q. Which computational methods predict binding affinity to biological targets?
Methodology:
- Molecular docking (AutoDock Vina) : Screens interactions with kinase ATP-binding pockets.
- Molecular dynamics (GROMACS) : Simulates ligand-receptor stability (≥100 ns trajectories).
- Validation : Compare predictions with crystallographic data (e.g., PDB 6XYZ) and adjust force fields for fluorine’s electrostatic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
